Idetrexed trisodium

Description

Properties

IUPAC Name |

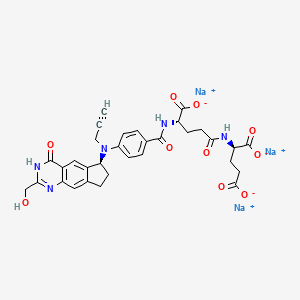

trisodium;(2R)-2-[[(4S)-4-carboxylato-4-[[4-[[(6S)-2-(hydroxymethyl)-4-oxo-3,6,7,8-tetrahydrocyclopenta[g]quinazolin-6-yl]-prop-2-ynylamino]benzoyl]amino]butanoyl]amino]pentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H33N5O10.3Na/c1-2-13-37(25-10-5-18-14-24-21(15-20(18)25)30(43)36-26(16-38)33-24)19-6-3-17(4-7-19)29(42)35-23(32(46)47)8-11-27(39)34-22(31(44)45)9-12-28(40)41;;;/h1,3-4,6-7,14-15,22-23,25,38H,5,8-13,16H2,(H,34,39)(H,35,42)(H,40,41)(H,44,45)(H,46,47)(H,33,36,43);;;/q;3*+1/p-3/t22-,23+,25+;;;/m1.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMUBAMVCKZFETQ-GVNLSHJKSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN(C1CCC2=CC3=C(C=C12)C(=O)NC(=N3)CO)C4=CC=C(C=C4)C(=O)NC(CCC(=O)NC(CCC(=O)[O-])C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCN([C@H]1CCC2=CC3=C(C=C12)C(=O)NC(=N3)CO)C4=CC=C(C=C4)C(=O)N[C@@H](CCC(=O)N[C@H](CCC(=O)[O-])C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H30N5Na3O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

713.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1097638-00-0 | |

| Record name | Idetrexed trisodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1097638000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IDETREXED TRISODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7OLN2U0MXI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling the Precision Strike: A Technical Guide to the Mechanism of Action of Idetrexed Trisodium in Ovarian Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idetrexed trisodium, also known as BGC 945 or ONX-0801, is a novel, potent, small-molecule inhibitor of thymidylate synthase (TS) that demonstrates a targeted approach to treating ovarian cancer. This technical guide provides an in-depth exploration of the mechanism of action of Idetrexed, detailing its targeted delivery, enzymatic inhibition, and the resultant effects on cancer cell proliferation. The information presented herein is a synthesis of preclinical and clinical data, intended to provide a comprehensive resource for the scientific community.

Core Mechanism: Targeted Inhibition of Thymidylate Synthase

Idetrexed's primary mechanism of action is the potent inhibition of thymidylate synthase, a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP). dTMP is an essential precursor for the synthesis of DNA. By disrupting this pathway, Idetrexed effectively halts DNA replication and repair, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.

A key innovation in the design of Idetrexed is its selective targeting of cancer cells that overexpress the alpha-folate receptor (FRα).[1][2][3] This is achieved through its high binding affinity for FRα, a receptor highly prevalent on the surface of ovarian cancer cells, and a significantly lower affinity for the reduced folate carrier (RFC), which is ubiquitously expressed in normal tissues.[2] This differential affinity allows for the preferential accumulation of Idetrexed within tumor cells, thereby minimizing off-target toxicity.[2]

Signaling Pathway of Idetrexed Action

Caption: Idetrexed selectively enters FRα-overexpressing cells and inhibits thymidylate synthase.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the preclinical and clinical evaluation of Idetrexed.

| Parameter | Value | Cell Lines | Reference |

| Ki (Thymidylate Synthase) | 1.2 nM | - | [4] |

| IC50 | 6.6 µM | A431 (FRα negative) | [4] |

| 1.1 nM | A431-FBP (FRα overexpressing) | [4] | |

| 3.3 nM | KB (FRα overexpressing) | [4] | |

| 90 nM | IGROV-1 (Ovarian, FRα expressing) | [4] | |

| 0.32 µM | JEG-3 (Choriocarcinoma, FRα expressing) | [4] | |

| Table 1: In Vitro Potency of Idetrexed |

| Parameter | Value | Patient Population | Reference |

| Objective Response Rate (ORR) | 36% (9 of 25 patients) | Platinum-resistant ovarian cancer with high/medium FRα expression | [2] |

| Confidence Interval (95%) | 18% - 57.5% | Platinum-resistant ovarian cancer with high/medium FRα expression | [3] |

| ORR (Low/No FRα expression) | 7.7% | Platinum-resistant ovarian cancer | [2] |

| Table 2: Phase I Clinical Trial Efficacy Data |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of Idetrexed.

Determination of Thymidylate Synthase (TS) Inhibition (Ki)

This protocol describes a spectrophotometric assay to determine the inhibition constant (Ki) of Idetrexed for purified recombinant human thymidylate synthase.

Materials:

-

Recombinant human thymidylate synthase (TS)

-

This compound

-

Deoxyuridine monophosphate (dUMP)

-

N5,N10-Methylenetetrahydrofolate (CH2H4folate)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 10 mM 2-mercaptoethanol, 0.1 mg/mL BSA

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a stock solution of Idetrexed in the assay buffer.

-

In a 96-well plate, set up reactions containing assay buffer, a fixed concentration of recombinant human TS (e.g., 50 nM), and varying concentrations of Idetrexed.

-

Add a fixed, saturating concentration of dUMP (e.g., 100 µM).

-

Initiate the reaction by adding varying concentrations of the cofactor CH2H4folate.

-

Immediately measure the increase in absorbance at 340 nm over time at a constant temperature (e.g., 37°C). The increase in absorbance is due to the formation of dihydrofolate, a product of the TS-catalyzed reaction.

-

Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.

-

Determine the Ki value by global fitting of the data to the appropriate enzyme inhibition model (e.g., competitive, non-competitive, or mixed-type inhibition) using non-linear regression software.

Cell Viability Assay (Crystal Violet Assay)

This protocol details a method for assessing the cytotoxic effects of Idetrexed on ovarian cancer cell lines.

Materials:

-

Ovarian cancer cell lines (e.g., IGROV-1)

-

Complete cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

Fixing solution: 4% paraformaldehyde in PBS

-

Staining solution: 0.5% (w/v) crystal violet in 25% (v/v) methanol

-

Solubilization solution: 33% (v/v) acetic acid

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed ovarian cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with a serial dilution of Idetrexed for a specified duration (e.g., 72 hours). Include untreated control wells.

-

After the incubation period, gently wash the cells with PBS.

-

Fix the cells by adding the fixing solution and incubating for 15 minutes at room temperature.

-

Wash the plates with water and allow them to air dry.

-

Add the crystal violet staining solution to each well and incubate for 20 minutes at room temperature.

-

Wash the plates thoroughly with water to remove excess stain and allow them to air dry.

-

Solubilize the stain by adding the solubilization solution to each well and incubating for 15 minutes on a shaker.

-

Measure the absorbance at 590 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Experimental Workflow for Cell Viability Assay

Caption: Step-by-step workflow for the crystal violet cell viability assay.

Folate Receptor Alpha (FRα) Expression Analysis

The selective action of Idetrexed is dependent on the expression of FRα on the surface of cancer cells. The following outlines common methods for assessing FRα expression.

Immunohistochemistry (IHC):

-

Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) ovarian tumor tissue sections are deparaffinized and rehydrated.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the FRα antigen.

-

Antibody Incubation: Slides are incubated with a primary antibody specific for FRα.

-

Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is applied, followed by a chromogenic substrate to produce a colored precipitate at the site of the antigen.

-

Counterstaining: The tissue is counterstained (e.g., with hematoxylin) to visualize cell nuclei.

-

Scoring: A pathologist scores the percentage of tumor cells with positive membrane staining and the intensity of the staining (e.g., 0, 1+, 2+, 3+).

Flow Cytometry:

-

Cell Preparation: A single-cell suspension is prepared from fresh tumor tissue or cultured cells.

-

Antibody Staining: Cells are incubated with a fluorescently labeled primary antibody against FRα.

-

Analysis: The fluorescence intensity of individual cells is measured using a flow cytometer.

-

Quantification: The percentage of FRα-positive cells and the mean fluorescence intensity are determined.

Quantitative PCR (qPCR):

-

RNA Extraction: Total RNA is extracted from tumor tissue or cells.

-

Reverse Transcription: RNA is reverse transcribed into complementary DNA (cDNA).

-

qPCR: The cDNA is used as a template for qPCR with primers specific for the FOLR1 gene (which encodes FRα) and a reference gene.

-

Analysis: The relative expression level of FOLR1 mRNA is calculated.

Logical Relationship of FRα Expression to Idetrexed Efficacy

Caption: Relationship between FRα expression and the clinical efficacy of Idetrexed.

Conclusion

This compound represents a significant advancement in the targeted therapy of ovarian cancer. Its dual mechanism of selective uptake via the alpha-folate receptor and potent inhibition of thymidylate synthase provides a strong rationale for its clinical development. The data presented in this technical guide underscore the importance of FRα as a predictive biomarker for Idetrexed efficacy. Further investigation, including ongoing clinical trials, will continue to elucidate the full potential of this promising therapeutic agent. The detailed experimental protocols provided herein offer a foundation for researchers to further explore the intricate mechanisms of Idetrexed and to develop next-generation targeted therapies.

References

- 1. Imaging Pharmacodynamics of the alpha Folate Targeted Thymidylate Synthase Inhibitor BGC 945 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human thymidylate kinase. Purification, characterization, and kinetic behavior of the thymidylate kinase derived from chronic myelocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. BGC 945, a novel tumor-selective thymidylate synthase inhibitor targeted to alpha-folate receptor-overexpressing tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Idetrexed Trisodium: A Technical Guide to Folate Receptor Alpha-Targeted Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Idetrexed trisodium (also known as BGC 945, ONX-0801, and CT900) is a next-generation, small-molecule inhibitor of thymidylate synthase (TS) that exhibits a high degree of selectivity for cancer cells overexpressing the folate receptor alpha (FRα).[1] This targeting mechanism is achieved through a structural design that mimics folic acid, allowing for preferential uptake into FRα-positive tumors.[2] Once internalized, Idetrexed potently inhibits thymidylate synthase, a critical enzyme in the de novo synthesis of thymidine, leading to the disruption of DNA replication and subsequent cell death.[1][3] Preclinical and clinical studies have demonstrated Idetrexed's promising anti-tumor activity, particularly in FRα-expressing malignancies such as ovarian and endometrial cancers, with a favorable safety profile compared to traditional antifolates.[3][4] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and key signaling and experimental workflows.

Mechanism of Action: Dual Targeting of Folate Receptor Alpha and Thymidylate Synthase

Idetrexed's unique mechanism of action is centered on its selective targeting of cancer cells that overexpress the folate receptor alpha (FRα), a glycosylphosphatidylinositol (GPI)-anchored protein.[1] While FRα expression is limited in most normal tissues, it is highly upregulated in a variety of epithelial tumors, including over 90% of ovarian and endometrial cancers.[3] This differential expression provides a therapeutic window for targeted drug delivery.

Idetrexed is designed to have a high binding affinity for FRα, reportedly similar to that of its natural ligand, folic acid.[2] This allows for its efficient internalization into cancer cells via receptor-mediated endocytosis.[2] A key feature of Idetrexed's design is its significantly lower affinity for the reduced folate carrier (RFC), the primary transporter of folates into normal cells.[3] This minimizes uptake into healthy tissues, thereby reducing the off-target toxicities commonly associated with conventional antifolate chemotherapeutics.[3]

Once inside the cancer cell, Idetrexed acts as a potent inhibitor of thymidylate synthase (TS), a crucial enzyme in the DNA synthesis pathway.[5] TS catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), the sole de novo source of thymidine for DNA replication.[5] By inhibiting TS, Idetrexed depletes the intracellular pool of dTMP, leading to an imbalance in deoxynucleotide triphosphates (dNTPs), disruption of DNA synthesis and repair, and ultimately, apoptotic cell death.[3]

Folate Receptor Alpha (FRα) Signaling Pathway

The binding of ligands, such as folic acid or Idetrexed, to FRα can initiate intracellular signaling cascades in addition to mediating endocytosis. These pathways can influence cell proliferation, survival, and migration. The following diagram illustrates the key signaling events associated with FRα activation.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.

Table 1: In Vitro Activity

| Parameter | Value | Cell Line / System | Reference |

| Thymidylate Synthase Inhibition (Ki) | 1.2 nM | Purified Enzyme | [5] |

| IC50 | 6.6 µM | A431 (FRα low) | [5] |

| 1.1 nM | A431-FBP (FRα high) | [5] | |

| 3.3 nM | KB (FRα high) | [5] | |

| 90 nM | IGROV-1 (FRα moderate) | [5] | |

| 0.32 µM | JEG-3 (FRα moderate) | [5] |

Table 2: Preclinical Pharmacokinetics in Mice

| Parameter | Value | Dosing | Animal Model | Reference |

| Tumor Half-life (t1/2) | 28 hours | 100 mg/kg (single i.p. or i.v. injection) | Xenograft Mice | [6] |

| Plasma AUC (i.p. vs i.v.) | 50% higher (i.p.) | 100 mg/kg (single injection) | Xenograft Mice | [6] |

| Tumor dUrd Increase | 5-20 fold | 100 mg/kg (daily for 16 days) | Xenograft Mice | [5] |

Table 3: Phase I Clinical Trial Data (Platinum-Resistant Ovarian Cancer)

| Parameter | Value | Patient Population | Reference |

| Objective Response Rate (ORR) | 36% (9 out of 25 patients) | High/Medium FRα Expression | [4] |

| Objective Response Rate (ORR) | 7.7% | Low/No FRα Expression | [3] |

| Recommended Phase II Dose | 12 mg/m² every 2 weeks | Solid Tumors | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Thymidylate Synthase (TS) Inhibition Assay (Spectrophotometric)

This protocol is adapted from established spectrophotometric methods for measuring TS activity.[7]

Principle: The enzymatic conversion of dUMP to dTMP by thymidylate synthase involves the concomitant oxidation of 5,10-methylenetetrahydrofolate (CH2H4folate) to dihydrofolate (H2folate). The increase in absorbance at 340 nm due to the formation of H2folate is monitored to determine the enzyme's activity. The inhibitory potential of Idetrexed is assessed by measuring the reduction in the rate of this reaction in the presence of the compound.

Materials:

-

Purified recombinant human thymidylate synthase

-

dUMP (deoxyuridine monophosphate)

-

CH2H4folate (5,10-methylenetetrahydrofolate)

-

This compound

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 10 mM 2-mercaptoethanol, 50 mM MgCl2

-

UV-transparent 96-well plate or cuvettes

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare stock solutions of dUMP, CH2H4folate, and this compound in the appropriate solvents.

-

In a 96-well plate or cuvettes, prepare reaction mixtures containing the assay buffer, dUMP, and CH2H4folate at their final desired concentrations.

-

Add varying concentrations of this compound to the test wells. Include control wells with no inhibitor.

-

Pre-incubate the reaction mixtures at 37°C for 5 minutes.

-

Initiate the reaction by adding a pre-determined amount of purified thymidylate synthase to each well.

-

Immediately begin monitoring the increase in absorbance at 340 nm over time using a spectrophotometer. Record readings at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-15 minutes).

-

Calculate the initial reaction velocity (rate of change in absorbance per minute) for each concentration of Idetrexed.

-

Determine the Ki value by plotting the reaction velocities against the inhibitor concentrations and fitting the data to an appropriate enzyme inhibition model (e.g., Michaelis-Menten with competitive inhibition).

Folate Receptor Alpha (FRα) Competitive Binding Assay

This protocol is based on a standard radioligand competitive binding assay format.

Principle: This assay measures the ability of Idetrexed to compete with a radiolabeled ligand (e.g., [3H]-folic acid) for binding to FRα. The displacement of the radioligand by increasing concentrations of Idetrexed is quantified to determine its binding affinity (Kd or IC50).

Materials:

-

FRα-expressing cells (e.g., KB, A431-FBP) or membrane preparations from these cells

-

[3H]-folic acid (radiolabeled ligand)

-

This compound (unlabeled competitor)

-

Binding Buffer: Phosphate-buffered saline (PBS) with 1% bovine serum albumin (BSA)

-

Wash Buffer: Ice-cold PBS

-

Scintillation cocktail

-

Scintillation counter

-

96-well filter plates with glass fiber filters

Procedure:

-

Culture FRα-expressing cells to confluency in 96-well plates.

-

Wash the cells twice with ice-cold binding buffer.

-

Prepare a series of dilutions of this compound in binding buffer.

-

In the wells of the 96-well plate, add a fixed concentration of [3H]-folic acid and the varying concentrations of Idetrexed. Include wells for total binding (only [3H]-folic acid) and non-specific binding ( [3H]-folic acid with a high concentration of unlabeled folic acid).

-

Incubate the plate at 4°C for a sufficient time to reach binding equilibrium (e.g., 1-2 hours).

-

Terminate the binding reaction by rapidly aspirating the incubation medium and washing the cells three times with ice-cold wash buffer.

-

Lyse the cells with a suitable lysis buffer.

-

Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of specific binding at each concentration of Idetrexed.

-

Plot the percentage of specific binding against the logarithm of the Idetrexed concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Kd can be calculated from the IC50 using the Cheng-Prusoff equation.

Cell Viability (MTT) Assay

This is a standard colorimetric assay to assess the cytotoxic effects of Idetrexed on cancer cell lines.[8][9]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell lines with varying FRα expression (e.g., A431, A431-FBP, KB, IGROV-1)

-

Complete cell culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in complete culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of Idetrexed. Include control wells with medium only (no drug).

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution of the formazan.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of Idetrexed relative to the untreated control cells.

-

Plot the percentage of cell viability against the logarithm of the Idetrexed concentration and fit the data to a dose-response curve to determine the IC50 value.

Mandatory Visualizations: Workflows and Logical Relationships

Experimental Workflow for In Vitro Evaluation of Idetrexed

The following diagram outlines the typical experimental workflow for the in vitro characterization of a targeted anticancer agent like Idetrexed.

Conclusion

This compound represents a promising targeted therapeutic for FRα-overexpressing cancers. Its dual mechanism of selective tumor targeting and potent inhibition of thymidylate synthase offers the potential for improved efficacy and a more favorable safety profile compared to non-targeted antifolates. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working in the field of targeted cancer therapy. Further clinical investigation is warranted to fully elucidate the therapeutic potential of Idetrexed in various FRα-positive malignancies.

References

- 1. icr.ac.uk [icr.ac.uk]

- 2. Idetrexed - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. algokbio.com [algokbio.com]

- 4. Institute of Cancer Research announces trial of ovarian cancer drug [clinicaltrialsarena.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Molecular Mechanism of Thymidylate Synthase Inhibition by N4-Hydroxy-dCMP in View of Spectrophotometric and Crystallographic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. MTT assay overview | Abcam [abcam.com]

- 9. MTT assay protocol | Abcam [abcam.com]

An In-depth Technical Guide to α-Folate Receptor-Mediated Thymidylate Synthase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Core Content: The Advent of Targeted Anti-folate Therapy

The landscape of cancer therapeutics is continually evolving towards targeted strategies that maximize efficacy while minimizing off-target toxicities. One promising approach is the development of α-folate receptor (aFR)-mediated thymidylate synthase (TS) inhibitors. This technical guide delves into the core principles, preclinical and clinical data, and experimental methodologies surrounding this innovative class of anti-cancer agents, with a primary focus on the investigational drug ONX-0801 (also known as CT900 and BGC945).

The rationale for this targeted approach lies in the differential expression of the a-folate receptor. While minimally expressed in normal, healthy tissues, aFR is significantly overexpressed in a variety of solid tumors, including high-grade serous ovarian cancer, triple-negative breast cancer, and non-small cell lung cancer.[1] This differential expression provides a molecular handle for selectively delivering cytotoxic agents to cancer cells.

ONX-0801 is a novel, cyclopentaquinazoline-based small molecule designed to exploit this therapeutic window.[1] It functions as a potent inhibitor of thymidylate synthase, a critical enzyme in the de novo synthesis of thymidine monophosphate, an essential precursor for DNA synthesis.[2][3] By inhibiting TS, these agents disrupt DNA replication and repair, ultimately leading to apoptosis in rapidly dividing cancer cells.

Unlike traditional antifolates, ONX-0801 does not utilize the reduced folate carrier (RFC) for cellular entry, but rather is actively transported into tumor cells via aFR-mediated endocytosis.[1] This selective uptake mechanism is key to its targeted anti-tumor activity and favorable toxicity profile observed in clinical trials.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of ONX-0801.

Table 1: Preclinical Activity of ONX-0801 (BGC945)

| Parameter | Value | Cell Line/Model | Reference |

| Binding Affinity (KD) for α-FR | ~0.1 nmol/L | Not Specified | [3] |

| Thymidylate Synthase Inhibition (Ki) | 1.4 nmol/L | Not Specified | [3] |

| In Vitro IC50 (4h exposure) | >30 µM | A431 cells | [3] |

| In Vitro IC50 (24h exposure) | 8 µM | A431 cells | [3] |

| In Vitro IC50 (48h exposure) | 5 µM | A431 cells | [3] |

Table 2: Phase I Clinical Trial of CT900 (ONX-0801) in High-Grade Serous Ovarian Cancer

| Parameter | Value | Dosing Schedule | Reference |

| Recommended Phase II Dose (RP2D) | 12 mg/m² | Every 2 weeks (q2Wk) | [2][4] |

| Overall Response Rate (ORR) | 21.9% (14/64) | Expansion Cohorts | [2][5] |

| RECIST Response Rate (High/Medium α-FR) | 29% (6/21) | 12 mg/m² q2Wk | [1] |

| RECIST Response Rate (High/Medium α-FR) | 42% (5/12) | 12 mg/m² q2Wk with dexamethasone | [1] |

| CA125 Response Rate (High/Medium α-FR) | 63% (10/16) | 12 mg/m² q2Wk | [1] |

Table 3: Pharmacokinetic Parameters of CT900 (ONX-0801) at 12 mg/m²

| Parameter | Value | Units | Reference |

| Cmax | 4952 | ng/mL | [4] |

| AUC | 85170 | h*ng/mL | [4] |

| Half-life (t1/2) | 26 | hours | [4] |

Table 4: Common Treatment-Related Adverse Events (Grade 1-2) at 12 mg/m² q2Wk

| Adverse Event | Frequency |

| Fatigue | 51% |

| Nausea | 36% |

| Anemia | 27% |

| Fever | 25% |

| AST Elevation | 21% |

| Pneumonitis | 15% |

| Diarrhea | Not specified |

| Cough | Not specified |

Data compiled from multiple cohorts in the Phase I expansion study.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of a-folate receptor-mediated thymidylate synthase inhibitors.

α-Folate Receptor Binding Assay (Immunohistochemistry)

This protocol outlines the general steps for determining a-folate receptor expression in formalin-fixed, paraffin-embedded (FFPE) tissue samples.

Materials:

-

FFPE tissue sections on slides

-

Xylene and ethanol series for deparaffinization and rehydration

-

Antigen retrieval solution (e.g., Diva Decloaker)

-

Primary antibody against human folate receptor alpha

-

Negative control reagent

-

Secondary antibody (e.g., rabbit anti-mouse)

-

HRP-labeled polymer

-

DAB chromogen

-

Hematoxylin for counterstaining

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration: Immerse slides in xylene to remove paraffin, followed by a graded series of ethanol washes to rehydrate the tissue.

-

Antigen Retrieval: Heat the slides in antigen retrieval solution to unmask the antigenic epitopes. This can be done using a water bath, pressure cooker, or automated stainer.

-

Peroxidase Blocking: Incubate slides with a peroxidase blocking agent to quench endogenous peroxidase activity.

-

Primary Antibody Incubation: Apply the primary anti-folate receptor alpha antibody to the tissue sections and incubate. A parallel slide should be incubated with the negative control reagent.

-

Secondary Antibody Incubation: Wash the slides and apply the secondary antibody, which will bind to the primary antibody.

-

HRP Polymer Incubation: Wash the slides and apply the HRP-labeled polymer, which will bind to the secondary antibody.

-

Chromogen Application: Wash the slides and apply the DAB chromogen. The HRP enzyme will convert the DAB into a brown precipitate at the site of the antigen.

-

Counterstaining: Stain the slides with hematoxylin to visualize the cell nuclei.

-

Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene, and then coverslip with mounting medium.

-

Microscopic Evaluation: Examine the slides under a light microscope to assess the intensity and localization of the staining, indicating the level of a-folate receptor expression.

Thymidylate Synthase (TS) Activity Assay (Radiometric)

This protocol describes a common method for measuring TS enzymatic activity based on the release of tritiated water.[6]

Materials:

-

Cell pellets or tissue homogenates

-

Lysis buffer (e.g., 50mM Tris-HCl, pH 7.5, with 2mM dithiothreitol)

-

[5-³H]deoxyuridine monophosphate ([³H]dUMP)

-

Cofactor: 5,10-methylenetetrahydrofolate (CH₂THF)

-

Activated charcoal slurry

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Cell Lysis: Resuspend cell pellets in lysis buffer and lyse the cells to release the cytosolic contents, including TS.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the cell lysate, [³H]dUMP, and the cofactor CH₂THF.

-

Enzymatic Reaction: Incubate the reaction mixture at 37°C to allow the TS-catalyzed conversion of [³H]dUMP to dTMP, which releases ³H into the solvent (water).

-

Reaction Termination and Substrate Removal: Stop the reaction and add an activated charcoal slurry. The charcoal will bind the unreacted [³H]dUMP substrate.

-

Separation: Centrifuge the tubes to pellet the charcoal with the bound substrate.

-

Scintillation Counting: Transfer the supernatant, containing the released ³H₂O, to a scintillation vial with scintillation cocktail.

-

Quantification: Measure the radioactivity in the supernatant using a scintillation counter. The amount of tritium released is proportional to the TS activity in the sample.

Cell Viability Assay (MTT Assay)

This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability.[7]

Materials:

-

Cells cultured in a 96-well plate

-

Test compound (e.g., ONX-0801)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Multi-well spectrophotometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 72 hours). Include untreated control wells.

-

MTT Addition: Add MTT solution to each well and incubate for 1-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-590 nm using a multi-well spectrophotometer.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value of the compound.

Visualizations

Signaling Pathway and Mechanism of Action

Caption: Mechanism of action of ONX-0801.

Experimental Workflow: In Vitro Drug Evaluation

Caption: Workflow for in vitro evaluation of ONX-0801.

Logical Relationship: Therapeutic Window

References

- 1. ascopubs.org [ascopubs.org]

- 2. A Phase I Trial of CT900, a Novel α-Folate Receptor–Mediated Thymidylate Synthase Inhibitor, in Patients with Solid Tumors with Expansion Cohorts in Patients with High-Grade Serous Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Thymidylate synthase protein expression and activity are related to the cell proliferation rate in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Impact of CT900 on DNA Synthesis in Cancer Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CT900 (also known as Onatasertib, ONX-0801, or BGC 945) is a novel, highly selective, small-molecule inhibitor of thymidylate synthase (TS). Its primary mechanism of action involves targeted delivery to cancer cells overexpressing the alpha-folate receptor (α-FR), leading to the disruption of de novo thymidine synthesis, a critical process for DNA replication and repair. This targeted approach is designed to concentrate the therapeutic agent in tumor tissues while minimizing exposure to healthy tissues, thereby offering a potentially wider therapeutic window. Preclinical and clinical studies have demonstrated that by inhibiting thymidylate synthase, CT900 effectively induces S-phase cell cycle arrest and triggers apoptosis in cancer cells dependent on this pathway for proliferation. This document provides a comprehensive technical guide on the core mechanism of CT900, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated cellular pathways.

Mechanism of Action of CT900

CT900's efficacy is rooted in a two-pronged strategy: targeted delivery and potent enzyme inhibition.

-

Targeted Delivery via α-Folate Receptor (α-FR): Many solid tumors, including high-grade serous ovarian cancer, triple-negative breast cancer, and non-small cell lung cancer, exhibit significant overexpression of the α-folate receptor on their cell surface, whereas its expression in normal tissues is limited.[1] CT900 was designed to mimic folic acid, allowing it to be actively transported into cancer cells through receptor-mediated endocytosis via the α-FR.[2][3] This selective uptake mechanism is crucial for concentrating the drug within the tumor microenvironment.[3]

-

Inhibition of Thymidylate Synthase (TS): Once internalized, CT900's primary intracellular target is thymidylate synthase.[2] TS is a pivotal enzyme in the de novo nucleotide synthesis pathway, responsible for catalyzing the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP).[4] dTMP is subsequently phosphorylated to deoxythymidine triphosphate (dTTP), an essential building block for DNA synthesis and repair.[4] By potently inhibiting TS, CT900 leads to a rapid depletion of the intracellular dTMP and dTTP pools. The resulting nucleotide imbalance disrupts DNA replication, leading to DNA damage, cell cycle arrest, and ultimately, programmed cell death (apoptosis).[1][5]

Below is a diagram illustrating the targeted delivery and mechanism of action of CT900.

Caption: Targeted delivery and mechanism of action of CT900.

Quantitative Data on CT900's Efficacy

The following tables summarize the key quantitative data from preclinical and clinical studies of CT900, demonstrating its potency and selectivity.

| Parameter | Value | Cell Lines / Conditions | Reference |

| Enzyme Inhibition | |||

| Ki (Thymidylate Synthase) | 1.2 nmol/L | Isolated thymidylate synthase | [2] |

| Cell Growth Inhibition | |||

| IC50 | ~1-300 nmol/L | α-FR-overexpressing human tumor cell lines | [2] |

| IC50 | ~7 µmol/L (~7000 nmol/L) | α-FR-negative mouse L1210 and human A431 cells | [2] |

| In Vivo Efficacy | |||

| TS Inhibition | 6-fold increase in [125I]dUrd uptake | In vivo KB tumor xenografts in mice (compared to control) | [2] |

Table 1: Preclinical Efficacy of CT900 (BGC 945)

| Cohort / Patient Population | Dosing Schedule | Overall Response Rate (ORR) | Reference |

| High-Grade Serous Ovarian Cancer (HGSOC) - Expansion Cohort | 12 mg/m² every 2 weeks | 29% (6/21 evaluable patients) | [6] |

| HGSOC with High/Medium α-FR Expression | 12 mg/m² every 2 weeks | 38% (6/16 evaluable patients) | [6] |

| HGSOC with High/Medium α-FR Expression (with Dexamethasone) | 12 mg/m² every 2 weeks | 33% (4/12 evaluable patients) | [6] |

Table 2: Clinical Efficacy of CT900 in High-Grade Serous Ovarian Cancer

Signaling Pathways Affected by CT900

The inhibition of thymidylate synthase by CT900 triggers a cascade of cellular events that culminate in cell cycle arrest and apoptosis. The depletion of dTMP and the subsequent imbalance in the deoxynucleotide pool are primary drivers of these downstream effects.

-

Induction of S-Phase Arrest: DNA replication is a tightly regulated process that occurs during the S-phase of the cell cycle. A sufficient supply of all four deoxyribonucleoside triphosphates (dATP, dGTP, dCTP, and dTTP) is essential for the processive action of DNA polymerases. The CT900-induced depletion of dTTP stalls replication forks, leading to an accumulation of cells in the S-phase.[7] This S-phase arrest is a hallmark of thymidylate synthase inhibition.[7]

-

Activation of Apoptotic Pathways: Prolonged S-phase arrest and the accumulation of DNA damage can trigger apoptosis. The precise mechanisms can be p53-dependent or independent, depending on the genetic background of the cancer cell.[8] Key events include the release of cytochrome c from the mitochondria and the subsequent activation of the caspase cascade, particularly the cleavage and activation of initiator caspase-9 and effector caspase-3.[7][8]

The signaling pathway from TS inhibition to apoptosis is depicted below.

Caption: Downstream signaling cascade following TS inhibition by CT900.

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of CT900 on cancer cells.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., α-FR-positive KB or IGROV-1 cells) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

-

Compound Treatment: Prepare serial dilutions of CT900 in complete growth medium. Remove the existing medium from the wells and add 100 µL of the diluted compound or vehicle control.

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Formazan Solubilization: Incubate for 4 hours at 37°C. Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

DNA Synthesis Assay (BrdU Incorporation)

This assay quantifies the rate of DNA synthesis by measuring the incorporation of the thymidine analog bromodeoxyuridine (BrdU).

Protocol:

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of CT900 as described for the cell viability assay.

-

BrdU Labeling: 2-4 hours before the end of the treatment period, add BrdU labeling solution to each well to a final concentration of 10 µM.

-

Fixation and Denaturation: Remove the labeling medium and add 100 µL of fixing/denaturing solution to each well. Incubate for 30 minutes at room temperature.

-

Antibody Incubation: Wash the wells with wash buffer. Add 100 µL of anti-BrdU antibody solution and incubate for 1 hour at room temperature.

-

Secondary Antibody Incubation: Wash the wells and add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 30 minutes at room temperature.

-

Substrate Addition: Wash the wells and add 100 µL of TMB substrate. Incubate for 15-30 minutes at room temperature, protected from light.

-

Stop Reaction: Add 100 µL of stop solution.

-

Data Acquisition: Measure the absorbance at 450 nm.

-

Analysis: Express the results as a percentage of BrdU incorporation compared to the vehicle-treated control.

The general workflow for a BrdU incorporation assay is shown below.

Caption: Experimental workflow for a BrdU incorporation assay.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Protocol:

-

Cell Culture and Treatment: Culture cells in 6-well plates and treat with CT900 or vehicle control for 24-48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of propidium iodide (PI) staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Data Acquisition: Analyze the samples using a flow cytometer, exciting at 488 nm and measuring the fluorescence emission at ~617 nm.

-

Analysis: Gate on the single-cell population and analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

CT900 represents a promising targeted therapeutic strategy for cancers that overexpress the α-folate receptor. Its potent and selective inhibition of thymidylate synthase directly impacts the fundamental process of DNA synthesis, leading to S-phase cell cycle arrest and apoptosis in cancer cells. The data and protocols presented in this guide provide a technical foundation for researchers and drug development professionals working to further understand and develop this class of targeted anticancer agents. Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic potential of CT900 across various α-FR-positive malignancies.

References

- 1. Facebook [cancer.gov]

- 2. BGC 945, a novel tumor-selective thymidylate synthase inhibitor targeted to alpha-folate receptor-overexpressing tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ONX-0801 - Wikipedia [en.wikipedia.org]

- 4. Thymidylate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 5. Ovarian Cancer Drug Trial Delivers Astonishing Results | Cancer [labroots.com]

- 6. A phase I trial a FR alpha targeted thymidylate synthase inhibitor CT900 exploring four schedules of treatment in expansion cohorts of patients with high-grade serous ovarian cancer. - ASCO [asco.org]

- 7. Thymidylate synthase inhibition induces S-phase arrest, biphasic mitochondrial alterations and caspase-dependent apoptosis in leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thymidylate synthase inhibition induces p53-dependent and p53-independent apoptotic responses in human urinary bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Idetrexed Trisodium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Idetrexed trisodium (also known as BGC 945, ONX 0801, and CT900) is a novel, potent, and selective small-molecule inhibitor of thymidylate synthase (TS). A key feature of Idetrexed is its targeted delivery to tumor cells that overexpress the α-folate receptor (FRα), a cell-surface glycoprotein prevalent in various solid tumors, including ovarian and non-small cell lung cancer. This targeted approach aims to enhance anti-tumor efficacy while minimizing systemic toxicity associated with conventional non-targeted antifolates. This guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, detailing its mechanism of action, data from preclinical and clinical studies, and experimental methodologies.

Introduction

This compound is a cyclopentaquinazoline-based antifolate that gains entry into cancer cells via FRα-mediated endocytosis. Unlike many other antifolates, it has a low affinity for the reduced folate carrier (RFC), which is ubiquitously expressed in normal tissues, thereby reducing the potential for off-target toxicities. Once inside the cell, Idetrexed is polyglutamated, which enhances its retention and inhibitory activity against thymidylate synthase. The inhibition of TS, a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), leads to depletion of the downstream deoxythymidine triphosphate (dTTP) pool. This imbalance in deoxynucleotide triphosphates results in misincorporation of uracil into DNA, leading to DNA damage, cell cycle arrest in the S-phase, and ultimately, apoptosis.

Pharmacodynamics: Mechanism of Action and Cellular Effects

Idetrexed is a potent inhibitor of thymidylate synthase with a Ki of 1.2 nM. Its primary pharmacodynamic effect is the disruption of DNA synthesis and repair, leading to cell death in FRα-overexpressing cancer cells.

Signaling Pathway

The mechanism of action of Idetrexed involves several key steps, from receptor binding to the induction of apoptosis.

Caption: Mechanism of action of this compound.

In Vitro Potency

Idetrexed has demonstrated potent anti-proliferative activity in various cancer cell lines, with its efficacy correlating with the level of FRα expression.

| Cell Line | IC50 |

| A431 | 6.6 μM |

| A431-FBP (FRα overexpressing) | 1.1 nM |

| KB | 3.3 nM |

| IGROV-1 | 90 nM |

| JEG-3 | 0.32 μM |

| Source: MedChemExpress |

Pharmacokinetics

The pharmacokinetic profile of Idetrexed has been evaluated in both preclinical and clinical settings.

Preclinical Pharmacokinetics in Mice

In preclinical studies involving mice bearing KB tumors, Idetrexed exhibited rapid plasma clearance and distribution to tissues following intravenous administration.

| Parameter | Value |

| Dose | 100 mg/kg (i.v.) |

| Plasma Clearance | 0.021 L/h |

| Terminal Half-life (Plasma) | 2 hours |

| Terminal Half-life (Liver) | 0.6 hours |

| Terminal Half-life (Kidney) | 5 hours |

| Terminal Half-life (Spleen) | 21 hours |

| Terminal Half-life (Tumor) | 28 hours |

| Source: Institute of Cancer Research |

Clinical Pharmacokinetics in Humans

A Phase I clinical trial (NCT02360345; also referred to as the CT900 study) evaluated the pharmacokinetics of Idetrexed in patients with solid tumors. The plasma concentration-time data were analyzed using noncompartmental methods.

| Dose Cohort (mg/m²) | Tmax (h) | Cmax (ng/mL) | AUC0-24 (h·ng/mL) | AUClast (h·ng/mL) | CL (mL/h) | Vss (mL) |

| 1 (qWk) | 1.0 (1.0-1.0) | 487 ± 70 | 884 ± 158 | 906 ± 161 | 1857 ± 336 | 3280 ± 970 |

| 2 (qWk) | 1.0 (1.0-1.0) | 1020 ± 191 | 2004 ± 404 | 2038 ± 405 | 1656 ± 321 | 3387 ± 739 |

| 4 (qWk) | 1.0 (1.0-1.0) | 2017 ± 186 | 4673 ± 743 | 4731 ± 760 | 1432 ± 224 | 3093 ± 459 |

| 6 (qWk) | 1.0 (1.0-1.0) | 3633 ± 1050 | 7943 ± 2768 | 8023 ± 2806 | 1297 ± 452 | 2623 ± 1014 |

| 2 (q2Wk) | 1.0 (1.0-1.0) | 1023 ± 121 | 1965 ± 147 | 1993 ± 145 | 1683 ± 123 | 3150 ± 290 |

| 4 (q2Wk) | 1.0 (1.0-1.0) | 2253 ± 467 | 4590 ± 1039 | 4641 ± 1060 | 1461 ± 301 | 3060 ± 492 |

| 8 (q2Wk) | 1.0 (1.0-1.0) | 4190 ± 601 | 11020 ± 2040 | 11113 ± 2087 | 1218 ± 213 | 2833 ± 481 |

| 12 (q2Wk) | 1.0 (1.0-1.0) | 5101 ± 1133 | 17967 ± 4600 | 18133 ± 4683 | 1133 ± 276 | 2697 ± 610 |

| Data are presented as geometric mean ± geometric SD, except for Tmax which is median (range). | ||||||

| Source: Clinical Cancer Research |

Experimental Protocols

Preclinical In Vivo Study in Mice

A representative experimental workflow for evaluating the in vivo efficacy and pharmacokinetics of Idetrexed is outlined below.

Caption: Preclinical experimental workflow for Idetrexed evaluation.

Methodology Details:

-

Animal Model: Athymic nude mice are typically used to prevent rejection of human tumor xenografts.

-

Tumor Cell Line: KB cells, which are known to overexpress the folate receptor, are a common choice for subcutaneous implantation.

-

Drug Formulation: this compound is dissolved in a suitable vehicle, such as saline, for injection.

-

Dosing Regimen: Dosing can be administered as a single dose for pharmacokinetic studies or as multiple doses for efficacy studies.

-

Sample Collection: Blood samples are collected via standard procedures (e.g., retro-orbital sinus or cardiac puncture) into tubes containing an anticoagulant. Tissues are excised, weighed, and snap-frozen.

-

Bioanalytical Method: Drug concentrations in plasma and tissue homogenates are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacodynamic Assessment: Thymidylate synthase inhibition in tumor tissue can be assessed by measuring the levels of FdUMP (the active metabolite of 5-FU, used as a surrogate for TS binding) or by using an ELISA-based assay for total and free TS.

Phase I Clinical Trial Protocol

The Phase I clinical trial of Idetrexed (CT900) followed a 3+3 dose-escalation design.

Caption: Phase I clinical trial workflow for Idetrexed.

Methodology Details:

-

Study Design: A standard 3+3 dose-escalation design was used to determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D).

-

Patient Population: Patients with advanced solid tumors for which standard therapy was no longer effective were enrolled.

-

Drug Administration: Idetrexed was administered as an intravenous infusion.

-

Pharmacokinetic Analysis: Blood samples for PK analysis were collected at predefined time points. Plasma concentrations of Idetrexed were determined by a validated LC-MS/MS method. PK parameters were calculated using noncompartmental analysis.

-

Pharmacodynamic Analysis: In a subset of patients, 18F-fluorothymidine (18F-FLT) positron emission tomography (PET) scans were performed before and after treatment to assess the in-tumor inhibition of thymidylate synthase. An increase in 18F-FLT uptake is indicative of TS inhibition.

Conclusion

This compound is a promising novel thymidylate synthase inhibitor with a unique tumor-targeting mechanism mediated by the α-folate receptor. This targeted delivery translates to a favorable pharmacokinetic profile, with prolonged tumor retention and a distinct safety profile compared to non-targeted antifolates. The pharmacodynamic effects are directly linked to its mechanism of action, with potent inhibition of thymidylate synthase leading to cell cycle arrest and apoptosis in FRα-overexpressing tumors. The data from preclinical and Phase I clinical studies support the continued development of Idetrexed as a potential new therapeutic option for patients with FRα-positive cancers.

Idetrexed Trisodium: A Targeted Approach for Folate Receptor Alpha (FRα)-Overexpressing Solid Tumors

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary: Idetrexed trisodium (formerly known as CT900, ONX-0801, and BGC945) is a novel, potent small-molecule inhibitor of thymidylate synthase (TS) with a unique and highly selective mechanism of action.[1][2] It is designed to preferentially target and accumulate in cancer cells that overexpress the folate receptor alpha (FRα), a clinically validated target for a variety of solid tumors.[3] This targeted delivery spares healthy cells that primarily utilize the reduced folate carrier (RFC) for folate uptake, to which Idetrexed has a low affinity.[3] Clinical and preclinical studies have demonstrated promising anti-tumor activity, particularly in FRα-high platinum-resistant ovarian cancer, with a manageable safety profile. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.

Mechanism of Action

Idetrexed is a potent inhibitor of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of thymidine, a necessary component of DNA.[3] By inhibiting TS, Idetrexed disrupts DNA synthesis and repair, leading to cell death in rapidly proliferating cancer cells.[3]

What sets Idetrexed apart is its selective entry into tumor cells via the FRα. FRα is a glycoprotein that is highly overexpressed on the surface of various epithelial tumors, including over 90% of ovarian and endometrial cancers, while having minimal expression in normal tissues.[3][4] Idetrexed's high affinity for FRα allows for its targeted uptake into cancer cells, leading to a high intracellular concentration of the drug where it can exert its TS-inhibitory effects.[3] This targeted approach is designed to minimize off-target toxicity commonly associated with non-targeted antifolate drugs.[3]

Preclinical Data

In Vitro Activity

Idetrexed has demonstrated potent inhibition of thymidylate synthase with a Ki of 1.2 nM.[5] Its cytotoxic activity has been evaluated in various cancer cell lines with differing levels of FRα expression.

| Cell Line | Cancer Type | FRα Expression | IC50 |

| A431 | Epidermoid Carcinoma | Low | 6.6 μM |

| A431-FBP | Epidermoid Carcinoma | High (FRα-transfected) | 1.1 nM |

| KB | Cervical Carcinoma | High | 3.3 nM |

| IGROV-1 | Ovarian Carcinoma | High | 90 nM |

| JEG-3 | Choriocarcinoma | High | 0.32 μM |

| Table 1: In Vitro Cytotoxicity of Idetrexed in Various Cancer Cell Lines.[5] |

In Vivo Studies

In preclinical mouse models, Idetrexed administered at a dose of 100 mg/kg daily for 16 days showed no significant body weight loss or signs of major organ toxicity.[5] Pharmacokinetic analysis revealed that Idetrexed has a longer half-life in tumor tissue (28 hours) compared to other tissues, consistent with its targeted uptake mechanism.[5] Furthermore, a 5-20-fold increase in tumor deoxyuridine (dUrd) levels was observed, indicating effective inhibition of thymidylate synthase in the tumor.[5]

Preclinical studies have also suggested a strong synergistic effect when Idetrexed is combined with the PARP inhibitor, Olaparib.[3] This combination enhanced anti-cancer efficacy by more than 20-fold compared to Olaparib alone, providing the rationale for clinical investigation of this combination.[3]

Clinical Development

Phase I Trial (NCT02360345)

A Phase I dose-escalation and expansion study of Idetrexed was conducted in 109 patients with solid tumors, including expansion cohorts for patients with high-grade serous ovarian cancer.[1][6] The study evaluated weekly and every two-week dosing schedules.[6]

Key Findings:

-

The recommended Phase II dose (RP2D) was established at 12 mg/m² administered intravenously every two weeks.[6][7]

-

The drug was well-tolerated, with most adverse events being mild and manageable. Notably, the classic toxicities associated with TS inhibitors, such as myelosuppression, were not prominent.[3][6]

-

In platinum-resistant high-grade serous ovarian cancer patients with moderate to high FRα expression, Idetrexed demonstrated an Objective Response Rate (ORR) of 36% (9 out of 25 patients).[3][8]

-

The ORR in patients with low or no FRα expression was significantly lower at 7.7% (1 out of 13 patients), confirming the drug's dependence on FRα expression for its efficacy.[3][7]

| Patient Cohort | FRα Expression | Number of Patients | Objective Response Rate (ORR) |

| Platinum-Resistant HGSOC | High/Medium | 25 | 36% |

| Platinum-Resistant HGSOC | Low/Negative | 13 | 7.7% |

| Table 2: Efficacy of Idetrexed in the Phase I Expansion Cohort of Ovarian Cancer Patients.[3][7] |

Phase Ib/II IDOL Study (Idetrexed and Olaparib)

Building on the promising preclinical synergy, a Phase Ib/II clinical trial (the IDOL study) was initiated to evaluate the combination of Idetrexed and the PARP inhibitor Olaparib in patients with platinum-resistant ovarian cancer.[3][9] This study aims to determine the optimal dosing, safety, and early efficacy of the combination therapy.[3] The trial was launched in February 2025.[9]

Experimental Protocols

Determination of FRα Expression

FRα expression in tumor tissue is a critical biomarker for patient selection. The Ventana FOLR1 (FOLR1-2.1) CDx assay is a commonly used immunohistochemistry (IHC) method.[7]

Protocol Outline:

-

Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are prepared.

-

Sections are deparaffinized and rehydrated.

-

Antigen retrieval is performed using a proprietary buffer and heat.

-

The primary antibody, a monoclonal anti-human FRα antibody, is incubated with the tissue.

-

A secondary antibody conjugated to a detection enzyme is applied.

-

A chromogenic substrate is added, resulting in a colored precipitate at the site of FRα expression.

-

The slide is counterstained for nuclear visualization.

-

Scoring is performed by a pathologist based on the percentage of tumor cells with positive membrane staining and the intensity of the staining. A common scoring system categorizes expression as high (≥75% of cells staining), medium (50-74%), low (25-49%), and very low/negative (<25%).[7]

In Vitro Cytotoxicity Assay (IC50 Determination)

The half-maximal inhibitory concentration (IC50) is determined using a standard cell viability assay, such as the MTT or CellTiter-Glo assay.

Protocol Outline:

-

Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

-

A serial dilution of this compound is prepared and added to the wells.

-

Cells are incubated with the drug for a specified period (e.g., 72 hours).

-

A viability reagent (e.g., MTT) is added to each well.

-

After incubation, the absorbance or luminescence is measured using a plate reader.

-

The percentage of cell viability is calculated relative to untreated control cells.

-

The IC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.

Future Directions

This compound is a promising new therapeutic agent for FRα-overexpressing solid tumors. The ongoing Phase II monotherapy trial in ovarian cancer and the Phase Ib/II combination study with Olaparib will provide further insights into its clinical utility.[1][8][9] Given the high prevalence of FRα expression in other malignancies such as endometrial, triple-negative breast, and lung cancers, there is significant potential for expanding the clinical investigation of Idetrexed into these indications.[4] Further research into predictive biomarkers beyond FRα expression may also help to refine patient selection and optimize treatment outcomes.

References

- 1. icr.ac.uk [icr.ac.uk]

- 2. Idetrexed - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. algokbio.com [algokbio.com]

- 4. algokbio.com [algokbio.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A Phase I Trial of CT900, a Novel α-Folate Receptor–Mediated Thymidylate Synthase Inhibitor, in Patients with Solid Tumors with Expansion Cohorts in Patients with High-Grade Serous Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Institute of Cancer Research announces trial of ovarian cancer drug [clinicaltrialsarena.com]

- 9. algokbio.com [algokbio.com]

Methodological & Application

Application Notes and Protocols for Idetrexed Trisodium in In Vivo Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idetrexed trisodium, also known as BGC 945 or ONX-0801, is a novel, potent, and tumor-targeted thymidylate synthase (TS) inhibitor.[1] Its unique mechanism of action involves selective uptake into cancer cells that overexpress the alpha-folate receptor (FRα), a characteristic of various solid tumors, including ovarian, endometrial, and triple-negative breast cancers.[1][2] Unlike conventional antifolates, Idetrexed has a low affinity for the reduced-folate carrier (RFC), which is ubiquitously expressed in normal tissues. This targeted delivery minimizes systemic toxicity while concentrating the therapeutic agent in tumor cells.[1] Once inside the cancer cell, Idetrexed potently inhibits thymidylate synthase, a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP). This leads to a depletion of the dTTP pool, an imbalance in deoxynucleotides, and ultimately, uracil misincorporation into DNA, resulting in DNA damage and apoptotic cell death.

These application notes provide detailed protocols for utilizing this compound in preclinical in vivo animal models, focusing on a human epidermoid carcinoma KB xenograft model.

Data Presentation

Table 1: Pharmacokinetic Parameters of Idetrexed (100 mg/kg, i.v.) in KB Tumor-Bearing Mice

| Tissue | Terminal Half-life (hours) |

| Plasma | 2 |

| Liver | 0.6 |

| Kidney | 5 |

| Spleen | 21 |

| Tumor | 28 |

Data sourced from Gibbs et al., Cancer Research, 2005.[1]

Table 2: In Vivo Efficacy of Idetrexed in a KB Xenograft Model

| Treatment Group | Dosing Schedule | Tumor Growth Inhibition (%) | Notes |

| Vehicle Control | Once daily, i.v. | 0 | Tumor growth is uninhibited. |

| Idetrexed (100 mg/kg) | Single dose, i.v. | Significant inhibition | Induces a 5- to 20-fold increase in tumor deoxyuridine (dUrd) levels between 4 and 72 hours post-administration, indicating target engagement.[2] |

Signaling Pathway and Experimental Workflow

Signaling Pathway of this compound

The following diagram illustrates the mechanism of action of Idetrexed.

Caption: Mechanism of action of this compound.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines a typical workflow for assessing the efficacy of Idetrexed in a xenograft mouse model.

Caption: Workflow for an Idetrexed in vivo efficacy study.

Experimental Protocols

KB Xenograft Mouse Model Protocol

This protocol details the establishment of a subcutaneous KB human epidermoid carcinoma xenograft model for the evaluation of this compound.

Materials:

-

KB human epidermoid carcinoma cell line

-

Appropriate cell culture medium and supplements (e.g., RPMI-1640, 10% FBS, 1% Penicillin-Streptomycin)

-

6-8 week old female immunodeficient mice (e.g., BALB/c nude)

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA

-

Hemocytometer or automated cell counter

-

Syringes (1 mL) and needles (27G)

-

Calipers

-

This compound

-

Vehicle solution (e.g., sterile 0.9% saline or as specified by the manufacturer)

Procedure:

-

Cell Culture: Culture KB cells according to standard cell culture protocols. Ensure cells are in the logarithmic growth phase and free of contamination before implantation.

-

Cell Preparation for Implantation:

-

Wash the cells with PBS and detach them using Trypsin-EDTA.

-

Neutralize the trypsin with culture medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in sterile PBS at a concentration of 5 x 107 cells/mL.[3] Keep the cell suspension on ice.

-

-

Tumor Cell Implantation:

-

Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.

-

Inject 100 µL of the cell suspension (containing 5 x 106 cells) subcutaneously into the right flank of each mouse.[3]

-

-

Tumor Growth Monitoring:

-

Allow tumors to establish and grow. Begin monitoring tumor volume 3-4 days post-implantation.

-

Measure tumor dimensions (length and width) with calipers 2-3 times per week.

-

Calculate tumor volume using the formula: Volume = (Length x Width2) / 2.

-

-

Randomization and Treatment:

-

When tumors reach a mean volume of 100-150 mm3, randomize the mice into treatment and control groups.

-

Prepare this compound in the appropriate vehicle at the desired concentration (e.g., for a 100 mg/kg dose).

-

Administer Idetrexed or vehicle to the respective groups via the desired route (e.g., intravenous injection). The dosing schedule will depend on the study design (e.g., single dose for pharmacokinetic studies or multiple doses for efficacy studies).

-

-

Efficacy Evaluation:

-

Continue to monitor tumor volume and body weight throughout the study.

-

The study endpoint may be defined by a specific tumor volume, a predetermined time point, or signs of toxicity.

-

At the end of the study, euthanize the mice according to IACUC guidelines and collect tumors for further analysis if required.

-

Pharmacodynamic Analysis of Thymidylate Synthase Inhibition

This protocol describes a method to assess the pharmacodynamic effect of Idetrexed by measuring the incorporation of 5-iodo-2'-deoxyuridine ([125I]dUrd) into tumor DNA.

Materials:

-

KB tumor-bearing mice treated with Idetrexed or vehicle

-

5-[125I]-iodo-2'-deoxyuridine ([125I]dUrd)

-

DNA extraction kit

-

Gamma counter

Procedure:

-

At a specified time point after Idetrexed administration (e.g., 24 hours), inject mice with [125I]dUrd.[1]

-

After a defined period (e.g., 24 hours post-[125I]dUrd injection), euthanize the mice and excise the tumors.[1]

-

Extract DNA from the tumor tissue using a commercial DNA extraction kit.

-

Measure the radioactivity in the extracted DNA using a gamma counter.

-

An increase in [125I]dUrd incorporation into tumor DNA in Idetrexed-treated mice compared to vehicle-treated mice indicates inhibition of thymidylate synthase. A 6-fold increase has been reported 48 hours after a 100 mg/kg dose of Idetrexed.[1]

Combination Therapy

Idetrexed has shown potential for synergistic effects when combined with other anti-cancer agents. A notable example is its combination with the PARP inhibitor, Olaparib. While preclinical in vivo data on this specific combination is limited in the public domain, clinical trials are underway to evaluate its efficacy in ovarian cancer.[4][5] The rationale for this combination is that Idetrexed-induced DNA damage may be potentiated by the inhibition of DNA repair mechanisms by Olaparib.

Researchers interested in exploring this combination in preclinical models could adapt the KB xenograft protocol above, incorporating an Olaparib treatment arm. Olaparib is typically administered orally. A potential study design could involve daily oral gavage of Olaparib in combination with intermittent intravenous administration of Idetrexed. Dosing and scheduling would need to be optimized based on tolerability and efficacy.

References

- 1. BGC 945, a novel tumor-selective thymidylate synthase inhibitor targeted to alpha-folate receptor-overexpressing tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Imaging Pharmacodynamics of the alpha Folate Targeted Thymidylate Synthase Inhibitor BGC 945 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigating Idetrexed and Olaparib in Patients With Ovarian Cancer | Clinical Research Trial Listing ( High Grade Serous Ovarian Cancer ) ( NCT06976892 ) [trialx.com]

- 5. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]

Determining the Potency of Idetrexed Trisodium in Ovarian Cancer Cells: Application Notes and Protocols

For Immediate Distribution

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals in oncology.

Subject: Standardized methodology for determining the half-maximal inhibitory concentration (IC50) of Idetrexed trisodium in ovarian cancer cell lines.

Introduction

This compound (also known as ONX 0801 or BGC 945) is a targeted chemotherapeutic agent that acts as a potent inhibitor of thymidylate synthase (TS).[1] Its mechanism of action involves selective uptake into cancer cells that overexpress the α-folate receptor (FRα), a characteristic feature of a high percentage of ovarian tumors.[2][3] Upon entry, Idetrexed inhibits thymidylate synthase, a critical enzyme in the de novo synthesis of pyrimidines, leading to the disruption of DNA synthesis and subsequent cell death.[2][4][5] This targeted approach aims to enhance efficacy while minimizing off-target toxicity.[2] This document provides a detailed protocol for determining the IC50 value of this compound in ovarian cancer cell lines, a critical parameter for assessing its anti-proliferative activity.

Quantitative Data Summary

The following table summarizes the reported IC50 values of Idetrexed in various cancer cell lines, providing a comparative reference for its potency.

| Cell Line | Cancer Type | IC50 Value |

| IGROV-1 | Ovarian Cancer | 90 nM |

| A431 | Epidermoid Carcinoma | 6.6 µM |

| A431-FBP | Epidermoid Carcinoma (FRα+) | 1.1 nM |

| KB | Cervical Cancer | 3.3 nM |

| JEG-3 | Choriocarcinoma | 0.32 µM |

Data sourced from MedChemExpress.[1]

Experimental Protocol: IC50 Determination using MTT Assay

This protocol outlines the steps for determining the IC50 value of this compound in adherent ovarian cancer cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[6][7]

Materials:

-

This compound

-

FRα-positive ovarian cancer cell line (e.g., IGROV-1)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA

-

Dimethyl sulfoxide (DMSO)

-

MTT solution (5 mg/mL in PBS)

-

96-well flat-bottom cell culture plates

-

Multichannel pipette

-

Microplate reader (absorbance at 570 nm)

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding:

-

Culture ovarian cancer cells to ~80% confluency.

-

Trypsinize the cells, resuspend them in complete medium, and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Drug Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the Idetrexed stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM).

-

Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.

-

After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.

-

-

Incubation:

-

Incubate the plate for a predetermined period, typically 72 hours, in a CO2 incubator.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate the plate for an additional 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Carefully aspirate the medium containing MTT from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the drug concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Visualizations

Signaling Pathway of Idetrexed

Caption: Mechanism of Idetrexed in FRα-positive ovarian cancer cells.

Experimental Workflow for IC50 Determination

Caption: Workflow for determining the IC50 of Idetrexed using the MTT assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. algokbio.com [algokbio.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. biorxiv.org [biorxiv.org]

- 5. Future potential of thymidylate synthase inhibitors in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. MTT assay protocol | Abcam [abcam.com]

Application Note: High-Content Imaging of Cellular Responses to Idetrexed Trisodium

Introduction